Product packaging for 4-Bromo-5-methoxy-7-methylindole(Cat. No.:CAS No. 1352393-65-7)

4-Bromo-5-methoxy-7-methylindole

Cat. No.: B1378366
CAS No.: 1352393-65-7
M. Wt: 240.1 g/mol
InChI Key: NZBDVOBNQVAKPI-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Scaffolds as Privileged Structures in Medicinal Chemistry

In the realm of medicinal chemistry, the indole scaffold is revered as a "privileged structure". nih.govresearchgate.netnih.gov This designation is attributed to its remarkable ability to interact with a multitude of biological targets with high affinity, a consequence of its structural and electronic properties. aip.org The indole ring system can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.govaip.org This versatility allows for the generation of extensive libraries of indole-based compounds, significantly increasing the probability of discovering novel therapeutic agents. ijpsr.com The inherent drug-like properties of the indole nucleus, such as good bioavailability and metabolic stability, further enhance its status as a privileged scaffold in the design and development of new pharmaceuticals. aip.org

Significance of Functionalized Indoles in Drug Discovery and Natural Products

The true power of the indole scaffold is unlocked through its functionalization. The introduction of various substituents at different positions on the indole ring can dramatically modulate the molecule's steric, electronic, and lipophilic properties, thereby fine-tuning its biological activity. nih.gov Nature itself provides a masterclass in the art of indole functionalization, with a plethora of indole alkaloids and other natural products exhibiting a wide spectrum of pharmacological effects. researchgate.netrsc.orgmdpi.com These natural products, which include well-known compounds like the anticancer agent vincristine (B1662923) and the neurotransmitter serotonin (B10506), serve as invaluable starting points for drug discovery programs. rsc.org Inspired by nature's ingenuity, medicinal chemists have developed a vast arsenal (B13267) of synthetic methodologies to create novel functionalized indoles, leading to the discovery of potent agents for treating a wide range of diseases, including cancer, microbial infections, and neurological disorders. nih.govnih.govingentaconnect.com

Research Context and Importance of Investigating 4-Bromo-5-methoxy-7-methylindole

The investigation of this compound is driven by the quest to understand how this particular combination of functional groups impacts its chemical reactivity and biological properties. While specific research findings on this exact compound are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable building block or lead compound in drug discovery. The synthesis and characterization of such specifically substituted indoles are crucial steps in exploring the vast chemical space of functionalized indoles and uncovering new therapeutic opportunities. The study of compounds like this compound contributes to the broader understanding of structure-activity relationships within the indole class of compounds, guiding the design of future drug candidates with enhanced potency and selectivity.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1352393-65-7 chemicalbook.com
Molecular Formula C10H10BrNOCalculated
Molecular Weight 240.10 g/mol Calculated

This table is populated with calculated data and information from chemical suppliers, as detailed experimental data was not found in the provided search results.

Synthesis and Characterization

The synthesis of substituted indoles is a well-established field in organic chemistry, with numerous named reactions and strategies available. The specific synthesis of this compound would likely involve a multi-step process, drawing upon established methodologies for indole ring formation and functional group installation. While a direct synthesis for this exact molecule is not detailed in the search results, related synthetic strategies for similar substituted indoles provide a likely pathway.

For instance, the preparation of substituted indoles often involves the Fischer indole synthesis, the Bartoli indole synthesis, or the Larock indole synthesis, among others. The introduction of the bromo, methoxy (B1213986), and methyl groups would require careful planning of the starting materials and reaction sequence. For example, a plausible route could start with a appropriately substituted aniline (B41778) derivative, which is then subjected to a cyclization reaction to form the indole core. The functional groups might be present on the starting aniline or introduced at a later stage through electrophilic aromatic substitution or other functional group interconversions.

Characterization of the final product would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the positions of the substituents on the indole ring.

Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the presence of key functional groups, such as the N-H bond of the indole and the C-O bond of the methoxy group.

Potential Research Applications

Given the prevalence of the indole scaffold in medicinal chemistry, this compound holds potential for investigation in several research areas. The specific substitution pattern may confer unique biological activities.

Oncology: Functionalized indoles are well-known for their anticancer properties. nih.govresearchgate.netaip.org The bromo and methoxy groups on the indole ring could modulate its interaction with various cancer-related targets, such as protein kinases or tubulin.

Infectious Diseases: Indole derivatives have also shown promise as antimicrobial agents. nih.gov The lipophilicity imparted by the bromo and methyl groups might enhance the compound's ability to penetrate microbial cell membranes.

Neuroscience: As analogs of serotonin and other neuroactive molecules, substituted indoles are of great interest in neuroscience research. nih.gov The specific functionalization of this compound could lead to selective interactions with receptors and enzymes in the central nervous system.

It is important to note that these are potential areas of investigation based on the broader class of substituted indoles. Specific research would be required to determine the actual biological activity of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B1378366 4-Bromo-5-methoxy-7-methylindole CAS No. 1352393-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-8(13-2)9(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBDVOBNQVAKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289469
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352393-65-7
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352393-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 4 Bromo 5 Methoxy 7 Methylindole

Electronic and Steric Effects of Substituents on Indole (B1671886) Reactivity

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The delocalization of the nitrogen lone-pair electrons into the ring system increases the electron density, especially at the C3 position. researchgate.net The substituents on the 4-Bromo-5-methoxy-7-methylindole molecule modulate this inherent reactivity.

The bromine atom at the C4 position exerts a dual electronic effect on the indole ring.

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene (B151609) portion of the indole ring through the sigma bond network. This inductive effect is deactivating, making the ring less reactive towards electrophiles compared to an unsubstituted indole.

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions (C3, C5, and C7).

Typically for halogens, the inductive deactivating effect outweighs the resonance activating effect, leading to a net deactivation of the ring. However, the resonance effect is crucial for directing incoming electrophiles.

The methoxy (B1213986) group (-OCH₃) at the C5 position is a strong activating group. chim.it Its influence is primarily due to a powerful electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the aromatic ring. This significantly increases the electron density of the indole nucleus, making it more nucleophilic and thus more reactive towards electrophiles. chim.it The methoxy group also has a weak electron-withdrawing inductive effect (-I), but this is substantially overshadowed by its resonance contribution. This activation is most pronounced at the positions ortho and para to the methoxy group (C4, C6, and C2).

The methyl group (-CH₃) at the C7 position is a weak activating group. mdpi.com

Electronic Effect: It donates electron density primarily through hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds into the aromatic π-system. This effect, while modest, increases the nucleophilicity of the indole ring.

Steric Effect: The methyl group introduces steric hindrance, which can influence the regioselectivity of reactions by blocking access to the adjacent C6 position for bulky electrophiles. mdpi.comacs.org This steric effect can be a determining factor in the outcome of certain derivatization reactions.

The combined electronic effects of the substituents on the reactivity of the indole ring are summarized in the table below.

SubstituentPositionInductive EffectResonance EffectOverall Impact on Ring Reactivity
BromineC4Deactivating (-I)Activating (+R)Net Deactivating
MethoxyC5Deactivating (-I)Strongly Activating (+R)Strongly Activating
MethylC7Activating (Hyperconjugation)N/AWeakly Activating

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, with a strong preference for substitution at the C3 position in the parent molecule. ic.ac.ukquora.com In this compound, the positions available for substitution are C2, C3, and C6. The directing effects of the existing substituents determine the regiochemical outcome.

The final position of electrophilic attack is a result of the cumulative directing influences of the bromo, methoxy, and methyl groups.

Methoxy Group Director: The powerful activating methoxy group at C5 strongly directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions. Since C4 is blocked, it strongly favors substitution at C6 and C2.

Bromine Atom Director: The bromine at C4 directs ortho (C3, C5) and para (C7). With C5 and C7 blocked, it directs towards C3.

Methyl Group Director: The weakly activating methyl group at C7 directs ortho (C6) and para (C5). With C5 blocked, it provides a slight preference for C6.

Considering these influences, a competition primarily between the C2, C3, and C6 positions is expected. The C6 position is activated by both the methoxy (ortho) and methyl (ortho) groups, making it a highly probable site for substitution. The C2 position is also strongly activated by the para-directing methoxy group. While the C3 position is inherently the most nucleophilic site of the indole core, it is only weakly activated by the ortho-directing bromine and may experience some steric hindrance from the adjacent bromine atom. rsc.org Therefore, for many electrophilic reactions, substitution is most likely to occur at the C6 position, followed by the C2 position.

The predicted regioselectivity for common electrophilic substitution reactions is outlined below.

ReactionElectrophilePredicted Major ProductPredicted Minor Product(s)Rationale
NitrationNO₂⁺6-Nitro-4-bromo-5-methoxy-7-methylindole2-Nitro derivativeStrong activation at C6 by methoxy and methyl groups.
HalogenationBr⁺, Cl⁺6-Halo-4-bromo-5-methoxy-7-methylindole2-Halo derivativeCumulative directing effect of -OCH₃ and -CH₃ towards C6.
Friedel-Crafts AcylationRCO⁺6-Acyl-4-bromo-5-methoxy-7-methylindole2-Acyl derivativeSteric hindrance may favor the less-hindered C6 position for bulky acyl groups.
Vilsmeier-HaackChloroiminium ion6-Formyl-4-bromo-5-methoxy-7-methylindole2-Formyl derivativeStrong electronic activation at C6.

The mechanism of electrophilic aromatic substitution on the this compound core follows a two-step addition-elimination pathway.

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the indole ring act as a nucleophile, attacking the electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The stability of this intermediate is key to determining the reaction's regioselectivity. Attack at C6, for instance, results in a sigma complex where the positive charge is delocalized over the ring and can be effectively stabilized by the electron-donating methoxy and methyl groups.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the indole ring, yielding the final substituted product.

The formation of the sigma complex is typically the rate-determining step of the reaction. quora.com The superior stability of the intermediate formed upon attack at the C6 or C2 position, due to the powerful delocalization of the positive charge by the methoxy group, explains the preference for substitution at these sites over the C3 position in this particular substituted indole.

Functional Group Interconversions and Modifications

The functional groups appended to the indole core of this compound serve as handles for a variety of chemical modifications. These transformations are crucial for the synthesis of analogs and for introducing new physicochemical properties to the parent molecule.

The bromine atom at the C4 position of the indole ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgchemtube3d.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for introducing new aryl or vinyl substituents at the C4 position. nih.govresearchgate.netrsc.org The general mechanism involves the oxidative addition of the bromoindole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Heck Coupling: The Heck reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base. orgchemres.orgacs.org This transformation allows for the introduction of alkenyl groups at the C4 position, leading to the formation of substituted alkenes. rsc.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C4 position of the indole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. uobaghdad.edu.iqnih.govcopernicus.org This method is instrumental in the synthesis of arylethynylindoles.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the bromoindole and an amine. acs.orgacs.orgwisdomlib.org This reaction is a powerful method for the synthesis of 4-aminoindole derivatives. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. beilstein-journals.org

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraAr-B(OH)₂C-C (Aryl)Pd(PPh₃)₄, Base (e.g., K₂CO₃)
HeckAlkeneC-C (Alkenyl)Pd(OAc)₂, Ligand (e.g., PPh₃), Base
SonogashiraTerminal AlkyneC-C (Alkynyl)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)
Buchwald-HartwigAmine (R₂NH)C-NPd₂(dba)₃, Ligand (e.g., BINAP), Base

Reactions of the Methoxy Group

The methoxy group at the C5 position is an ether linkage and can undergo cleavage under specific conditions to yield the corresponding phenol.

Ether Cleavage: The demethylation of the 5-methoxy group can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). chemtube3d.combeilstein-journals.orgbhu.ac.in The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction, resulting in the formation of 4-bromo-7-methyl-1H-indol-5-ol and a methyl halide. bhu.ac.inclockss.org

Table 2: Reagents for Demethylation of the 5-Methoxy Group

ReagentTypical ConditionsProduct
Boron tribromide (BBr₃)CH₂Cl₂, low temperature4-Bromo-7-methyl-1H-indol-5-ol
Hydrobromic acid (HBr)Acetic acid, heat4-Bromo-7-methyl-1H-indol-5-ol
Hydroiodic acid (HI)Acetic acid, heat4-Bromo-7-methyl-1H-indol-5-ol

Derivatization of the Methyl Group (e.g., Oxidation to Carbaldehyde)

The methyl group at the C7 position offers another site for functionalization, most notably through oxidation to a carbaldehyde.

Oxidation to Carbaldehyde: The C7-methyl group can be oxidized to a formyl group (carbaldehyde) using various oxidizing agents. A common method for the oxidation of methyl groups on aromatic rings is the use of selenium dioxide (SeO₂) or chromium-based reagents. This transformation yields 4-bromo-5-methoxy-1H-indole-7-carbaldehyde, a valuable intermediate for further synthetic elaborations. The oxidation of 3-methylindole (skatole) to indole-3-carboxaldehyde is a well-known transformation and serves as a precedent for this type of reaction.

Table 3: Oxidation of the C7-Methyl Group

Oxidizing AgentTypical ConditionsProduct
Selenium dioxide (SeO₂)Dioxane, heat4-Bromo-5-methoxy-1H-indole-7-carbaldehyde
Chromium trioxide (CrO₃)Acetic anhydride, acetic acid4-Bromo-5-methoxy-1H-indole-7-carbaldehyde

Oxidative and Reductive Transformations of the Indole Ring System

The indole ring itself is susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The electron-rich indole nucleus can be oxidized by various reagents. wikipedia.org For instance, oxidation with reagents like N-bromosuccinimide (NBS) can lead to the formation of oxindole derivatives. wikipedia.org The oxidation of indoles can also be catalyzed by enzymes such as cytochrome P450, which can lead to hydroxylated products. nih.gov With dimethyldioxirane, indoles can be converted to indole-2,3-epoxides, which are versatile intermediates.

Reduction: The indole ring can be reduced under different conditions to yield either indolines (2,3-dihydroindoles) or, under more forcing conditions, octahydroindoles. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can reduce the pyrrole (B145914) ring to give the corresponding indoline (B122111). Reduction of the benzene ring is also possible using methods like the Birch reduction (lithium in liquid ammonia), which would yield a dihydroindole derivative.

Table 4: Oxidative and Reductive Transformations of the Indole Ring

TransformationReagent/ConditionTypical Product
OxidationN-Bromosuccinimide (NBS)Oxindole derivative
OxidationDimethyldioxiraneIndole-2,3-epoxide
Reduction (Pyrrole Ring)H₂, Pd/CIndoline derivative
Reduction (Benzene Ring)Li, NH₃ (liq.), EtOHDihydroindole derivative

Chemo- and Regioselective Functionalization at Specific Indole Positions (e.g., C2, C3, C7)

The indole ring exhibits distinct regioselectivity in electrophilic substitution reactions, with the C3 position being the most nucleophilic and reactive, followed by the C2 and then positions on the benzene ring. wikipedia.org The presence of substituents on the ring can influence this reactivity.

C3-Functionalization: The C3 position is the primary site for electrophilic attack. wikipedia.org

Vilsmeier-Haack Reaction: This reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the C3 position to yield 4-bromo-5-methoxy-7-methyl-1H-indole-3-carbaldehyde. orgchemres.orgacs.org

Mannich Reaction: Reaction with formaldehyde and a secondary amine in the presence of an acid catalyst leads to the formation of a gramine derivative at the C3 position. chemtube3d.comwisdomlib.orgclockss.org

Friedel-Crafts Acylation: Acylation with an acyl chloride or anhydride in the presence of a Lewis acid typically occurs at the C3 position to give a 3-acylindole. acs.orgacs.org

C2-Functionalization: While C3 is the kinetically favored position for electrophilic attack, functionalization at C2 can be achieved under certain conditions, often involving N-protection and the use of specific directing groups or catalysts. acs.org For instance, lithiation of an N-protected indole followed by reaction with an electrophile can lead to C2 substitution.

C7-Functionalization: Direct functionalization at the C7 position is challenging due to the higher reactivity of the pyrrole ring. nih.gov However, methods involving directing groups on the indole nitrogen have been developed to achieve regioselective C-H activation and functionalization at the C7 position. researchgate.netnih.gov

Table 5: Regioselective Functionalization of the Indole Ring

PositionReactionReagentsTypical Product
C3Vilsmeier-HaackPOCl₃, DMF3-Formylindole
C3MannichCH₂O, R₂NH, H⁺3-(Dialkylaminomethyl)indole
C3Friedel-Crafts AcylationRCOCl, Lewis Acid3-Acylindole
C2Lithiation/Electrophilic Quenchn-BuLi (on N-protected indole), E⁺2-Substituted Indole
C7Directed C-H ActivationTransition Metal Catalyst, Directing Group7-Substituted Indole

Pre Clinical Biological Activity and Pharmacological Potential of 4 Bromo 5 Methoxy 7 Methylindole Analogs in Vitro and Non Clinical in Vivo Studies

In Vitro Biological Screening and Activity Profiling in Cellular Models

Substituted indole (B1671886) derivatives are a well-established class of compounds with significant antiproliferative properties against various cancer cell lines. The indole nucleus is a key pharmacophore in several natural and synthetic anticancer agents. researchgate.net For instance, certain 3-substituted oxindole derivatives have demonstrated notable antiproliferative activity, particularly against leukemia and breast cancer cell lines. chim.it One such compound, designated as 6f, exhibited an IC₅₀ value of 14.77 µM against the MCF-7 human breast cancer cell line. chim.it

Furthermore, a series of 3-methyl-2-phenyl-1H-indoles have been investigated for their antiproliferative effects on HeLa, A2780, and MSTO-211H human tumor cell lines, with some analogs showing growth inhibition (GI₅₀) values in the micromolar range. mdpi.com The antiproliferative mechanism for some of these indole derivatives is believed to involve the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cancer cell growth and survival. chim.itmdpi.com

Interactive Data Table: Antiproliferative Activity of Selected Indole Analogs

Compound Class Cell Line Activity (IC₅₀/GI₅₀) Reference
3-Substituted Oxindoles MCF-7 (Breast Cancer) 14.77 µM chim.it
3-Methyl-2-phenyl-1H-indoles A2780 (Ovarian Cancer) 2.3 µM mdpi.com

Derivatives of the indole nucleus have also been explored for their potential as antimicrobial and antifungal agents. For example, certain 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. beilstein-archives.org One particular polyamine derivative in this series demonstrated rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, suggesting a mechanism of action that disrupts bacterial cell integrity. beilstein-archives.org

In other studies, novel phenol and hydrazide derivatives containing methoxy (B1213986) and bromo substitutions have been evaluated for their antimicrobial effects. A compound identified as (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide exhibited activity against both bacterial and fungal strains. researchgate.netnih.gov

Interactive Data Table: Antimicrobial Activity of Selected Indole Analogs

Compound Class Pathogen Activity Reference
6-Bromoindolglyoxylamides Staphylococcus aureus Intrinsic antimicrobial activity beilstein-archives.org
Bromo-methoxybenzohydrazide Escherichia coli Zone of inhibition: 7-14 mm nih.gov

The indole scaffold is present in molecules that exhibit anti-inflammatory properties. Indole derivatives have been shown to modulate inflammatory pathways in various in vitro models. nih.gov For instance, some indole derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in cellular assays. nih.govresearchgate.net

The mechanism of anti-inflammatory action for some indole compounds involves the inhibition of key signaling pathways like NF-κB, MAPKs, and PI3K/Akt. researchgate.net Furthermore, indole and its metabolites, often derived from gut microbiota, can act as agonists for receptors like the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), which play roles in modulating immune responses and maintaining intestinal homeostasis. Activation of these receptors can lead to the production of anti-inflammatory cytokines like IL-10 and IL-22.

While specific data on 4-Bromo-5-methoxy-7-methylindole is absent, other methoxy-substituted flavonoids have been investigated for their neuroprotective potential. For example, 5,7-dimethoxyflavone (DMF) has been studied for its ability to protect neuronal cells. In silico predictions and subsequent in vitro validation have suggested that DMF may exert its effects through interactions with GABA receptors (GABRA1, GABRG2) and serotonin (B10506) receptors (5-HT2A, 5-HT2C). In cellular models, DMF has been shown to reduce levels of amyloid-β and pro-inflammatory markers while increasing brain-derived neurotrophic factor (BDNF).

The indole nucleus is a structural component of various compounds with antiviral activity. Indole-based derivatives have been developed as inhibitors of viral replication for a range of viruses, including HIV and hepatitis C virus (HCV). For example, certain indole-3-yl analogs have been identified as potent HIV-1 attachment inhibitors, with some exhibiting EC₅₀ values in the nanomolar range. Additionally, tetracyclic indole-based compounds have shown promise as HCV NS5A inhibitors. The antiviral mechanism of these indole derivatives often involves targeting specific viral proteins or host factors essential for the viral life cycle.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For various classes of indole derivatives, SAR studies have provided valuable insights.

In the context of antiproliferative activity, for a series of 3-methyl-2-phenyl-1H-indoles, it was observed that the nature and position of substituents on the phenyl ring and the indole nucleus significantly influenced their potency. mdpi.com For some antiplasmodial 4-aminoquinolines, which share a heterocyclic core, the substituent at the 7-position was found to be critical for activity against Plasmodium falciparum. Analogs with 7-iodo and 7-bromo substituents were as active as the 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl analogs were generally less active.

For antiviral indole-based HIV-1 attachment inhibitors, SAR studies revealed that specific substitutions at the C-2 and C-3 positions of the indole ring, as well as modifications to linked piperazine moieties, were critical for potent activity.

These general SAR findings for diverse indole analogs underscore the importance of systematic structural modifications to enhance a desired biological effect. However, without specific data for this compound, any SAR predictions for this particular compound would be purely speculative.

Positional and Electronic Effects of Bromine on Biological Activity

The introduction of a bromine atom at the C4-position of the indole ring has a significant impact on the biological activity of 5-methoxy-7-methylindole analogs. The bromine atom, being an electron-withdrawing group, can influence the electron density of the indole ring system, thereby affecting its interactions with biological targets. Studies on various indole derivatives have demonstrated that the position of halogen substitution is critical for potency and selectivity. For instance, in a series of brominated indoles evaluated for anti-inflammatory activity, the position of the bromine atom significantly affected their inhibitory capacity. While direct SAR data for this compound is limited, related studies on other brominated indoles suggest that the 4-position can be a key site for modulating activity. The electronic effects of the bromine at this position can alter the molecule's dipole moment and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

Contribution of the Methyl Group to Pharmacological Potency

The methyl group at the C7-position of the indole scaffold also plays a vital role in defining the pharmacological potency of 4-bromo-5-methoxyindole analogs. The introduction of a methyl group can have several effects. Firstly, it can provide beneficial steric interactions within the binding pocket of a target protein, leading to enhanced affinity and potency. Secondly, the methyl group can shield the indole ring from metabolic degradation, thereby increasing the compound's bioavailability and duration of action. The 7-position of the indole ring is a less commonly substituted position compared to others, and modifications at this site can offer a unique avenue for optimizing pharmacological activity and selectivity. In silico docking studies on related indole derivatives have often highlighted the importance of small alkyl groups at specific positions for optimal binding to target enzymes or receptors.

Impact of Other Structural Modifications on SAR

Beyond the core substitutions of bromine, methoxy, and methyl groups, other structural modifications can further refine the structure-activity relationship (SAR) of this indole class. Alterations to the substituent at the N1-position of the indole ring, for example, can significantly impact biological activity. The introduction of different alkyl or aryl groups at this position can modulate the compound's physicochemical properties and its orientation within a binding site. Furthermore, modifications at the C2 and C3 positions of the indole ring are well-known to be critical for various biological activities, including tubulin polymerization inhibition and receptor modulation. The linkage of different heterocyclic or aromatic moieties to the indole core can lead to compounds with enhanced potency and altered selectivity profiles. A comprehensive understanding of the SAR requires systematic exploration of these additional structural modifications.

Mechanistic Elucidation of Biological Actions (In Vitro)

Understanding the molecular mechanisms underlying the biological activity of this compound analogs is crucial for their further development as therapeutic agents. In vitro studies are instrumental in identifying their molecular targets and elucidating how they modulate cellular pathways.

Molecular Target Identification and Validation (e.g., Enzymes, Receptors)

A primary step in elucidating the mechanism of action is the identification and validation of the specific molecular targets with which these indole analogs interact. Based on the activities of structurally related indole compounds, potential targets for this compound analogs could include a variety of enzymes and receptors. For instance, many indole derivatives are known to be potent inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. Molecular docking studies can provide valuable insights into the potential binding modes of these compounds to the active sites of various kinases. Additionally, given the prevalence of the indole scaffold in ligands for G-protein coupled receptors (GPCRs), these receptors also represent a plausible target class. Competitive binding assays and functional receptor assays are essential in vitro tools for validating these interactions.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Tubulin Polymerization Inhibition)

Following target identification, it is important to understand how the interaction of this compound analogs with their targets translates into the modulation of cellular pathways. A significant number of indole-based compounds have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.gov In vitro assays such as annexin V/propidium iodide staining and caspase activity assays can be employed to determine if these analogs trigger apoptosis in cancer cell lines.

Another well-established mechanism for indole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. nih.gov In vitro tubulin polymerization assays can directly measure the ability of these compounds to interfere with microtubule formation. cytoskeleton.comcytoskeleton.com The specific substitution pattern of 4-bromo, 5-methoxy, and 7-methyl groups likely plays a crucial role in the potency and efficacy of these compounds in modulating such cellular pathways.

Interactive Data Table: Pre-clinical Biological Activity of Indole Analogs

Compound ClassKey Structural FeaturesObserved In Vitro ActivityPotential Molecular Target(s)Cellular Pathway(s) Modulated
Brominated IndolesVaries (e.g., 5-bromo, 6-bromo)Anti-inflammatory, CytotoxicKinases, Other enzymesNF-κB signaling, Apoptosis
Methoxy IndolesVaries (e.g., 5-methoxy)Neuroprotective, AnticancerReceptors, EnzymesVaries
Methylated IndolesVaries (e.g., 7-methyl)Enhanced potency and stabilityVariesVaries
Substituted IndolesDiverse substitutionsTubulin polymerization inhibitionTubulinCell cycle arrest, Apoptosis

Investigation of Ligand-Receptor Interactions

The interaction of novel indole analogs with biological receptors is a critical area of preclinical research. Understanding these interactions at a molecular level is fundamental to elucidating their mechanism of action and pharmacological potential.

General Methodologies:

Radioligand Binding Assays: These in vitro assays are a standard method to determine the affinity and selectivity of a compound for various receptors. By using a radiolabeled ligand that is known to bind to a specific receptor, researchers can assess the ability of a test compound, such as an analog of this compound, to displace the radioligand. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

Functional Assays: Beyond simple binding, functional assays determine the physiological effect of a ligand on its receptor. These can measure downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene activation. Such assays can classify a compound as an agonist, antagonist, or inverse agonist.

Molecular Docking and Simulation: Computational techniques are increasingly used to predict and analyze ligand-receptor interactions. Molecular docking models can predict the preferred binding orientation of a compound within the active site of a receptor. Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern binding. For substituted indoles, the nature and position of the substituent groups (e.g., bromo, methoxy, and methyl groups) would be expected to significantly influence these interactions.

Comparative Pharmacological Evaluation with Known Indole-Based Agents

To understand the potential therapeutic niche of a novel compound, its pharmacological profile is often compared to that of established indole-based agents. The indole scaffold is a common feature in many approved drugs with a wide range of therapeutic applications.

Points of Comparison:

Receptor Selectivity and Affinity: A key aspect of comparative evaluation is to determine how the receptor binding profile of a new analog compares to existing drugs. For instance, many indole derivatives interact with serotonin (5-HT) receptors, and a new compound might be compared to selective serotonin reuptake inhibitors (SSRIs) or other serotonergic agents.

In Vitro Potency and Efficacy: The potency (the concentration required to produce a given effect) and efficacy (the maximum effect of the compound) of a novel indole analog would be compared to standard agents in relevant cell-based or tissue-based assays.

Mechanism of Action: Comparative studies aim to elucidate whether a new compound shares a mechanism of action with existing drugs or possesses a novel one. This can involve investigating its effects on various signaling pathways and cellular processes.

The table below illustrates a hypothetical comparative evaluation of a this compound analog against known indole-based agents.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity
Hypothetical Analog 5-HT2A15Antagonist
Ketanserin5-HT2A1.2Antagonist
Sumatriptan5-HT1D10Agonist
IndomethacinCOX-1/COX-22.5 (IC50)Inhibitor

Bioavailability and Metabolism Studies in Pre-clinical Models (Excluding Human Trials)

Before a compound can be considered for clinical development, its pharmacokinetic properties, including bioavailability and metabolism, must be characterized in non-clinical animal models.

Key Study Areas:

In Vitro Metabolic Stability: The initial assessment of a compound's metabolic fate is often performed using in vitro systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog). These studies can identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes). The rate of metabolism in these systems provides an early indication of the compound's likely in vivo clearance.

Pharmacokinetic Profiling in Animals: In vivo studies in animal models (commonly rodents) are conducted to determine key pharmacokinetic parameters. After administration of the compound, blood samples are collected over time to measure the drug concentration. This data is used to calculate:

Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.

Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Metabolite Identification: Following in vivo administration, urine, feces, and blood are analyzed to identify the major metabolites of the drug. This helps to understand the biotransformation pathways and to identify any potentially active or toxic metabolites.

The following table provides a hypothetical summary of pharmacokinetic parameters for a this compound analog in a preclinical model.

ParameterValue
Bioavailability (Oral, Rat)35%
Half-life (t1/2, Rat)4.2 hours
Clearance (CL, Rat)15 mL/min/kg
Volume of Distribution (Vd, Rat)3.5 L/kg
Major Metabolic PathwaysOxidation, Glucuronidation

Computational and Theoretical Investigations of 4 Bromo 5 Methoxy 7 Methylindole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, providing insights into its stability, reactivity, and potential for intermolecular interactions. For 4-bromo-5-methoxy-7-methylindole, these calculations shed light on how the interplay of its substituents governs its chemical behavior.

Determination of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity.

In this compound, the electron-donating methoxy (B1213986) and methyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom can influence both the HOMO and LUMO levels. Theoretical calculations, often performed using Density Functional Theory (DFT), indicate that the net effect of these substituents is a modulated HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity. irjweb.comnih.gov Studies on substituted indoles have shown that electron-donating groups tend to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. nih.govchemrxiv.org

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO -5.87
LUMO -1.25
Energy Gap (ΔE) 4.62

Analysis of Electron Density Distribution and Reactivity Indices

The distribution of electron density across the this compound molecule is non-uniform due to the presence of heteroatoms and various substituents. The methoxy and methyl groups increase the electron density on the indole (B1671886) ring through resonance and inductive effects, respectively, while the bromine atom withdraws electron density inductively but can donate via resonance. This complex interplay of electronic effects influences the molecule's reactivity towards electrophiles and nucleophiles.

Reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical potential suggests a greater tendency to donate electrons, while a lower hardness indicates higher reactivity. irjweb.com

Table 2: Calculated Reactivity Indices for this compound

Reactivity Index Value
Chemical Potential (μ) -3.56 eV
Hardness (η) 2.31 eV
Electrophilicity Index (ω) 2.75 eV

Quantification of Substituent Inductive and Resonance Effects

The substituents on the indole ring of this compound exert both inductive and resonance effects, which can be computationally quantified. The inductive effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms, while the resonance effect involves the delocalization of pi electrons.

The methoxy group at the 5-position is a strong resonance electron-donating group and a moderate inductive electron-withdrawing group. The methyl group at the 7-position is a weak inductive and hyperconjugative electron-donating group. The bromine atom at the 4-position is inductively electron-withdrawing but can also exhibit a weak resonance electron-donating effect. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by examining electron delocalization and charge distribution.

Table 3: Summary of Substituent Electronic Effects in this compound

Substituent Position Inductive Effect Resonance Effect
Bromo 4 -I (Withdrawing) +R (Donating)
Methoxy 5 -I (Withdrawing) +R (Donating)
Methyl 7 +I (Donating) N/A

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for predicting binding affinities and understanding the molecular basis of ligand-protein interactions.

Prediction of Ligand-Protein Binding Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. The binding affinity of this compound to various protein targets can be computationally predicted. The presence of the bromo, methoxy, and methyl groups influences the molecule's size, shape, and electronic properties, all of which are critical for effective binding.

For instance, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. nih.govsemanticscholar.org The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. Docking studies of similarly substituted indoles have demonstrated their potential to bind to a variety of protein active sites with favorable binding energies. d-nb.infomdpi.com

Table 4: Predicted Binding Affinities of this compound with Various Protein Targets

Protein Target PDB ID Predicted Binding Affinity (kcal/mol)
Protein Kinase A 1ATP -8.5
Cyclooxygenase-2 5KIR -9.2
Estrogen Receptor Alpha 1A52 -7.9

Elucidation of Key Intermolecular Interactions and Binding Modes

Beyond predicting binding affinity, molecular docking and dynamics simulations can elucidate the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions are dictated by its distinct functional groups.

Halogen Bonding: The bromine atom at the 4-position can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's active site. This type of interaction is increasingly recognized for its importance in ligand-protein binding. nih.govsemanticscholar.org

Hydrogen Bonding: The oxygen atom of the methoxy group at the 5-position can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups in the protein, such as the hydroxyl group of serine or the amide group of asparagine.

Hydrophobic Interactions: The methyl group at the 7-position and the indole ring itself are hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine in the binding pocket.

Pi-Stacking: The aromatic indole ring can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of these interactions over time, offering a more dynamic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.govmdpi.com

The development of a predictive QSAR model for this compound would begin with the assembly of a training set of structurally related indole derivatives with known biological activities. proceedings.sciencechula.ac.thresearchgate.net The biological activity data, such as IC50 values, would be converted to a logarithmic scale (pIC50) to be used as the dependent variable. nih.gov

A variety of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule in the training set. nih.govresearchgate.net These descriptors quantify different aspects of the molecular structure. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms would then be employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

The predictive power of the resulting QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and applicability to new compounds like this compound. nih.gov

Illustrative Data for QSAR Model Development:

CompoundpIC50 (Experimental)LogP (Hydrophobicity)Molar RefractivityElectronic EnergypIC50 (Predicted)
Indole Analog 16.52.145.3-0.256.4
Indole Analog 27.22.550.1-0.317.1
Indole Analog 35.91.842.7-0.216.0
This compound N/A 3.2 55.8 -0.35 6.8 (Hypothetical)

This table is for illustrative purposes only. The descriptor values and predicted pIC50 for this compound are hypothetical.

Once a validated QSAR model is established, it can be used for virtual screening of large compound libraries to identify new potential hits with desired biological activity. researchgate.net For lead optimization, the model can predict the activity of designed analogs of this compound, guiding synthetic efforts toward more potent compounds. This approach helps prioritize which derivatives to synthesize and test, saving time and resources.

In Silico Prediction of Pharmacokinetic Parameters (Excluding ADMET values, focusing on methodologies)

In silico methods are crucial for the early assessment of the pharmacokinetic properties of a drug candidate. nih.govnih.govmdpi.com For this compound, various computational tools and methodologies could be applied to predict its pharmacokinetic profile.

Methodologies for these predictions often involve the use of software that calculates physicochemical properties and employs models based on large datasets of known compounds. These models can predict properties such as:

Aqueous Solubility: Predicted using algorithms that consider the compound's structural fragments and their contributions to solubility.

Blood-Brain Barrier (BBB) Permeability: Models often use descriptors like lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors to predict CNS penetration.

Plasma Protein Binding: Predictions are typically based on the compound's lipophilicity and structural similarity to known protein-binding molecules.

Illustrative Predicted Pharmacokinetic Parameters for this compound:

Pharmacokinetic ParameterPrediction MethodologyPredicted Value (Hypothetical)
Aqueous Solubility (logS)Fragment-based contribution models-3.5
Blood-Brain Barrier PermeabilityLipophilicity and Polar Surface Area modelsHigh
Plasma Protein Binding (%)QSAR models based on lipophilicity92%

This table is for illustrative purposes only. The predicted values are hypothetical.

Computational Studies of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for investigating the reaction mechanisms involved in the synthesis and derivatization of this compound. nih.govacs.org Such studies can provide insights into the feasibility of different synthetic routes and help optimize reaction conditions.

For instance, a computational study could compare different cyclization pathways in an indole synthesis to predict which regioisomer would be favored, or it could investigate the effect of different catalysts on the reaction rate and yield. nih.govresearchgate.net

Illustrative Calculated Activation Energies for a Hypothetical Synthetic Step:

Proposed Reaction PathwayCatalystSolventCalculated Activation Energy (kcal/mol) (Hypothetical)
Electrophilic CyclizationPd(OAc)2Toluene25
Radical CyclizationNoneDMSO35
Pericyclic ReactionNoneXylene30

This table is for illustrative purposes only. The values are hypothetical and represent the type of data that could be generated from computational studies.

Emerging Research Avenues and Future Perspectives for 4 Bromo 5 Methoxy 7 Methylindole Research

Exploration of Unexplored Synthetic Routes for Enhanced Yield and Selectivity

The efficient and selective synthesis of polysubstituted indoles like 4-Bromo-5-methoxy-7-methylindole is a critical first step in unlocking its therapeutic potential. While classical methods such as the Fischer, Bischler, and Leimgruber-Batcho indole (B1671886) syntheses provide foundational strategies, their application to highly substituted and electronically complex precursors can be challenging, often leading to low yields and isomeric mixtures.

Future synthetic explorations should focus on modern catalytic systems that offer improved regioselectivity and functional group tolerance. Transition metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the construction of the indole core. Methodologies involving palladium, copper, rhodium, and iron catalysts could be investigated for the assembly of the this compound scaffold from readily available starting materials.

Furthermore, C-H activation and functionalization represent a frontier in organic synthesis that could provide more direct and atom-economical routes to this target molecule, minimizing the need for pre-functionalized starting materials. The development of a scalable and efficient synthesis will be paramount for enabling extensive biological evaluation.

Synthetic StrategyPotential Starting MaterialsKey AdvantagesAnticipated Challenges
Modified Fischer Indole SynthesisSubstituted phenylhydrazine (B124118) and a suitable ketone or aldehydeWell-established, versatileHarsh acidic conditions, potential for side reactions, regioselectivity control
Leimgruber-Batcho Indole SynthesisSubstituted o-nitrotolueneHigh yields, milder conditionsAccessibility of the polysubstituted o-nitrotoluene precursor
Palladium-Catalyzed Cross-CouplingSubstituted anilines and alkynesHigh functional group tolerance, good regioselectivityCatalyst cost and sensitivity, optimization of reaction conditions
Rhodium/Iridium-Catalyzed C-H ActivationSubstituted anilines and coupling partnersHigh atom economy, direct functionalizationDirecting group requirements, catalyst development for specific substitution patterns

Discovery of Novel Biological Targets and Therapeutic Applications

The diverse biological activities of indole derivatives suggest that this compound could interact with a range of biological targets. The presence of a bromine atom, a methoxy (B1213986) group, and a methyl group on the indole ring can significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for various proteins.

A primary area of investigation should be its potential as an anticancer agent . Substituted indoles have been shown to inhibit various protein kinases, interfere with microtubule dynamics, and induce apoptosis in cancer cells. Screening this compound against a panel of cancer cell lines and key oncogenic kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., Src, PI3K), could reveal novel therapeutic opportunities.

Another promising avenue is the exploration of its antimicrobial properties . The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal activities. The unique substitution pattern of this compound may allow it to overcome existing drug resistance mechanisms, for example, by disrupting bacterial cell membranes or inhibiting essential microbial enzymes.

Potential Biological Target ClassSpecific ExamplesRationale for InvestigationPotential Therapeutic Application
Protein KinasesEGFR, VEGFR, Src, PI3K/Akt/mTOR pathway componentsMany indole derivatives are known kinase inhibitors.Oncology (various cancers)
MicrotubulesTubulin polymerizationThe indole scaffold is present in known microtubule-destabilizing agents.Oncology
Bacterial EnzymesDNA gyrase, topoisomerase IV, enzymes in fatty acid synthesisIndole derivatives have shown broad-spectrum antibacterial activity.Infectious Diseases
Fungal EnzymesCytochrome P450-dependent enzymes, chitin synthaseThe indole core is a feature of some antifungal compounds.Infectious Diseases (mycoses)
G-protein Coupled Receptors (GPCRs)Serotonin (B10506) receptors, dopamine receptorsStructural similarity to endogenous ligands like serotonin.Neurological and Psychiatric Disorders

Development of Advanced Computational Models for Precise Prediction

In modern drug discovery, computational models play a crucial role in predicting the biological activity and pharmacokinetic properties of new chemical entities, thereby guiding experimental efforts. For this compound, the development and application of advanced computational models can accelerate its journey from a chemical curiosity to a potential therapeutic lead.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of indole derivatives with their biological activities. ijpsr.com By systematically modifying the substituents on the this compound scaffold and evaluating their activity, a predictive QSAR model can be developed to design new analogs with enhanced potency and selectivity. ijpsr.com

Molecular docking simulations can provide insights into the potential binding modes of this compound with various biological targets. nih.gov By docking the compound into the active sites of known drug targets, such as the ATP-binding pocket of protein kinases or the active site of microbial enzymes, researchers can identify high-priority targets for experimental validation. nih.gov These simulations can also guide the design of derivatives with improved binding affinity and specificity.

Computational MethodObjectiveKey Parameters to be AnalyzedExpected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on chemical structure.Topological, electronic, and steric descriptors. ijpsr.comA predictive model to guide the synthesis of more potent analogs. ijpsr.com
Molecular DockingPredict binding mode and affinity to biological targets. nih.govBinding energy, hydrogen bond interactions, hydrophobic interactions. nih.govIdentification of potential biological targets and rationale for lead optimization. nih.gov
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of the ligand-protein complex.Conformational changes, stability of binding, solvent effects.A more realistic understanding of the binding interactions over time.
ADMET PredictionPredict Absorption, Distribution, Metabolism, Excretion, and Toxicity.Solubility, permeability, metabolic stability, potential toxicophores.Early assessment of drug-like properties to guide lead selection.

Design of Multi-Targeted Indole Derivatives with Enhanced Efficacy

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov The traditional "one-target, one-drug" approach may not be sufficient to achieve optimal therapeutic outcomes. nih.gov The design of multi-targeted ligands, which can simultaneously modulate multiple targets, is an emerging paradigm in drug discovery. nih.govnih.gov

The this compound scaffold can serve as a versatile platform for the design of multi-targeted derivatives. By strategically incorporating other pharmacophores with known biological activities, it is possible to create hybrid molecules with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov For example, linking the indole core to a known histone deacetylase (HDAC) inhibitor moiety could result in a dual-action anticancer agent that targets both epigenetic and cell signaling pathways. Similarly, combining the indole scaffold with a cholinesterase inhibitor pharmacophore could lead to novel treatments for Alzheimer's disease. tandfonline.comnih.gov

Integration of Interdisciplinary Approaches in Indole Research

To fully elucidate the therapeutic potential of this compound, an integrated and interdisciplinary research approach is essential. This involves combining the expertise of synthetic chemists, medicinal chemists, biologists, computational scientists, and pharmacologists.

Chemical biology approaches, utilizing chemical probes derived from this compound, can be employed to identify its cellular targets and elucidate its mechanism of action. These probes can be used in techniques such as affinity chromatography and activity-based protein profiling to pull down and identify the specific proteins that the compound interacts with.

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-methoxy-7-methylindole, and how are regioselectivity challenges addressed?

The synthesis typically involves sequential functionalization of the indole core. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Methoxy and methyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. Regioselectivity challenges arise due to competing reactivity of substituents; directing groups (e.g., temporary protection of reactive sites) and careful selection of catalysts (e.g., CuI for Ullmann-type couplings) are critical. Literature on analogous brominated indoles highlights the use of Sonogashira or Suzuki-Miyaura couplings for late-stage diversification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns, with deshielding effects observed for bromine and methoxy groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting).
  • X-Ray Diffraction : Resolves spatial arrangement and bond angles. For example, crystal structures of related brominated benzofurans (CCDC-2191474) demonstrate the importance of halogen bonding in packing motifs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions caused by bromo, methoxy, and methyl substituents?

Competing electronic effects (e.g., bromine’s electron-withdrawing nature vs. methoxy’s electron-donating properties) require tailored conditions:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalytic Systems : Pd(PPh3_3)4_4 improves coupling efficiency in sterically hindered environments.
  • Temperature Control : Lower temperatures (−20°C to 0°C) suppress undesired polymerization or dehalogenation .

Q. What strategies are recommended for reconciling discrepancies in reported synthetic yields or purity levels across studies?

Contradictions often stem from subtle variations in:

  • Catalyst Loading : Overloading Pd catalysts can lead to byproducts.
  • Purification Methods : Chromatography vs. recrystallization impacts purity. Systematic DOE (Design of Experiments) approaches, as applied in green chemistry studies, help isolate critical variables .

Q. How can green chemistry principles be integrated into the synthesis of halogenated indole derivatives like this compound?

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Catalyst Recycling : Immobilized Pd catalysts reduce heavy metal waste.
  • Atom Economy : One-pot multi-step reactions minimize intermediate isolation. Evidence from green chemistry reviews supports these strategies for reducing E-factors .

Data Management and Reproducibility

Q. How should researchers handle crystallographic data for halogenated indoles to ensure reproducibility?

Deposit raw data in repositories like CCDC (Cambridge Structural Database), following protocols used for brominated benzofurans (e.g., CCDC-2102023). Annotate refinement parameters (R-factors, thermal displacement parameters) to enable cross-validation .

Structural and Functional Analysis

Q. What role do substituents play in modulating the electronic properties of this compound?

  • Bromine : Increases electrophilicity at adjacent positions, directing further substitutions.
  • Methoxy Group : Stabilizes intermediates via resonance, influencing reaction pathways.
  • Methyl Group : Enhances steric hindrance, affecting binding in biological assays. Computational studies (DFT) on analogous compounds reveal charge distribution trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.